

Application Notes and Protocols for Neladalkib (NVL-655) in Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of **Neladalkib** (NVL-655) in preclinical animal models, based on published research. This document includes detailed experimental protocols and data presented in a clear, accessible format to guide researchers in designing their own in vivo studies.

Mechanism of Action

Neladalkib is a potent and selective next-generation inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as fusions (e.g., EML4-ALK), point mutations, or amplifications, becomes an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large-cell lymphoma.[1][2] **Neladalkib** is designed to be highly selective for ALK, sparing the structurally related Tropomyosin Receptor Kinase (TRK) family, which may minimize off-target neurological adverse events.[3][4] It has demonstrated broad activity against a wide range of ALK mutations, including those that confer resistance to previous generations of ALK inhibitors.[3][5]

ALK Signaling Pathway

The ALK receptor, upon activation, triggers several downstream signaling cascades that promote cell proliferation, survival, and migration. The primary pathways implicated in ALK-driven oncogenesis include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-

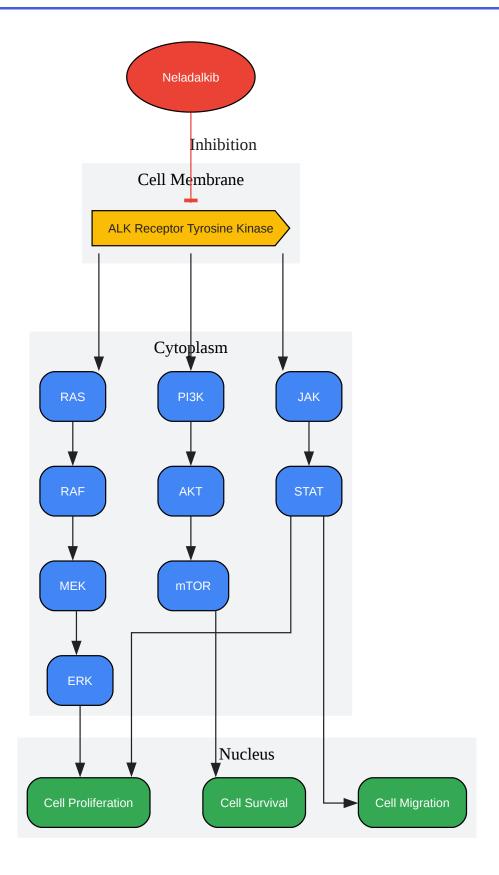






STAT pathway. **Neladalkib** exerts its anti-tumor effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling networks.





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Neladalkib inhibits the ALK receptor, blocking downstream signaling pathways.



Recommended Dosage in Preclinical Animal Models

The following tables summarize the recommended oral dosages of **Neladalkib** used in various preclinical mouse models, as detailed in the pivotal publication by Lin et al. in Cancer Discovery (2024).

Table 1: Neladalkib Dosage in Cell Line-Derived

Xenograft (CDX) Mouse Models

Cell Line	Cancer Type	ALK Alteration	Mouse Strain	Dosage (mg/kg)	Dosing Schedule
H3122	NSCLC	EML4-ALK v1	CD-1 Nude	25, 50, 100	Once Daily (QD)
SR-786	ALCL	NPM1-ALK	CD-1 Nude	50	Once Daily (QD)
KARPAS-299	ALCL	NPM1-ALK	CD-1 Nude	50	Once Daily (QD)
NCI-H2228	NSCLC	EML4-ALK v3	CD-1 Nude	50, 100	Once Daily (QD)

Table 2: Neladalkib Dosage in Patient-Derived Xenograft

(PDX) Mouse Models

PDX Model	Cancer Type	ALK Alteration	Mouse Strain	Dosage (mg/kg)	Dosing Schedule
ALK-L1196M	NSCLC	EML4-ALK; L1196M	CD-1 Nude	100	Once Daily (QD)
ALK-G1202R	NSCLC	EML4-ALK; G1202R	CD-1 Nude	100	Once Daily (QD)
ALK- G1202R/L11 96M	NSCLC	EML4-ALK; G1202R/L11 96M	CD-1 Nude	100	Once Daily (QD)



Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of **Neladalkib**.

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **Neladalkib** in mouse models bearing human cancer cell line xenografts.

Materials:

- Human cancer cell lines (e.g., H3122, SR-786)
- Female CD-1 nude mice (6-8 weeks old)
- Matrigel
- Neladalkib (NVL-655)
- Vehicle solution (e.g., 0.5% methylcellulose)
- · Oral gavage needles
- Calipers

Workflow:



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Workflow for a cell line-derived xenograft (CDX) efficacy study.



Procedure:

- Cell Culture: Culture human cancer cells in appropriate media until they reach the logarithmic growth phase.
- Cell Preparation and Implantation: Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject the cell suspension (typically 5 x 106 to 10 x 106 cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
- Dosing: Prepare Neladalkib in the vehicle solution at the desired concentrations. Administer
 the drug or vehicle orally via gavage once daily.
- Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To assess the efficacy of **Neladalkib** in a more clinically relevant model using patient-derived tumor tissue.

Materials:

- Patient-derived tumor tissue fragments
- Female immunodeficient mice (e.g., NOD-scid gamma (NSG) or CD-1 Nude)



- Surgical tools for implantation
- Neladalkib (NVL-655)
- Vehicle solution
- Oral gavage needles
- Calipers

Procedure:

- PDX Establishment: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunodeficient mice.
- Tumor Propagation: Once the tumors grow, they can be passaged into subsequent cohorts of mice for expansion.
- Efficacy Study Initiation: When tumors in the experimental cohort reach the desired size, randomize the mice into treatment groups.
- Dosing and Monitoring: Follow the same procedures for dosing and monitoring as described in the CDX protocol.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that **Neladalkib** is orally bioavailable.[5] The specific pharmacokinetic parameters can vary depending on the mouse strain and formulation used. It is recommended to perform a preliminary pharmacokinetic study to determine the optimal dosing regimen to achieve the desired drug exposure for the duration of the efficacy study.

Conclusion

Neladalkib has demonstrated significant anti-tumor activity in a range of preclinical animal models harboring various ALK alterations. The recommended oral dosage for efficacy studies in mice is typically in the range of 25-100 mg/kg administered once daily. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the



preclinical pharmacology of **Neladalkib**. It is advisable to optimize the experimental conditions, including the choice of animal model and dosing regimen, based on the specific research question and the characteristics of the tumor model being used.

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References

- 1. Nuvalent Announces Publication in Cancer Discovery Detailing Design and Characterization of ALK-selective inhibitor NVL-655 [prnewswire.com]
- 2. onclive.com [onclive.com]
- 3. investing.com [investing.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. aacrjournals.org [aacrjournals.org]
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